molecular formula C16H16N6O3 B2771074 N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 2034324-86-0

N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide

Cat. No. B2771074
CAS RN: 2034324-86-0
M. Wt: 340.343
InChI Key: NWUTXSXOZXDTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of sterically hindered bases and nitrites . For instance, a Pfizer patent detailed the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . For instance, compound 5 was synthesized effectively using these starting materials .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of heterocyclic compounds, including those related to the [1,2,4]triazolo[4,3-b]pyridazine moiety, has been extensively studied. For instance, a variety of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been synthesized and evaluated for their antiproliferative activities against both endothelial and tumor cells, indicating potential applications in cancer therapy (Ilić et al., 2011). Similarly, derivatives of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and characterized, with some demonstrating antibacterial and antifungal activities, highlighting their potential in addressing infectious diseases (Patel & Patel, 2015).

Antimicrobial and Antioxidant Properties

The development of novel antimicrobial agents is a critical area of research, given the rising challenge of antibiotic resistance. Several studies have focused on the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. For example, some newly synthesized compounds have shown good or moderate activities against various microorganisms, indicating their potential utility as antimicrobial agents (Bektaş et al., 2007). Additionally, compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety have exhibited significant antioxidant abilities in DPPH and FRAP assays, suggesting their potential application in combating oxidative stress-related diseases (Shakir et al., 2017).

Synthesis Techniques and Structural Analysis

The synthesis and structural analysis of compounds within this chemical class have been enhanced by modern techniques, including microwave-promoted synthesis and density functional theory (DFT) calculations. These methods facilitate the efficient synthesis of heterocyclic compounds and provide insights into their molecular structure, stability, and reactivity (Sallam et al., 2021). Such studies are foundational in the development of compounds with optimized pharmacological profiles.

Future Directions

The future directions for research on this compound could involve the design and synthesis of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

N-[2-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-25-15-8-7-12-19-20-13(22(12)21-15)9-17-14(23)10-18-16(24)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,17,23)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUTXSXOZXDTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)CNC(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.